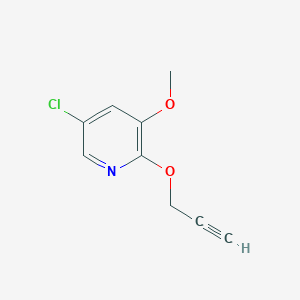
5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a chloro, methoxy, and prop-2-ynyloxy substituent on the pyridine ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group at the 3-position using methanol and a suitable catalyst.
Alkynylation: Introduction of the prop-2-ynyloxy group at the 2-position using propargyl alcohol and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or prop-2-ynyloxy groups.
Reduction: Reduction reactions could target the chloro group, converting it to a different functional group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new drugs.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Materials Science: Use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, it may act as a nucleophile or electrophile, participating in various transformations.
類似化合物との比較
Similar Compounds
5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-benzene: Similar structure but with a benzene ring instead of pyridine.
5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
The presence of the pyridine ring in 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine may impart unique electronic properties, making it more suitable for certain applications compared to its benzene or thiophene analogs.
特性
CAS番号 |
406479-74-1 |
|---|---|
分子式 |
C9H8ClNO2 |
分子量 |
197.62 g/mol |
IUPAC名 |
5-chloro-3-methoxy-2-prop-2-ynoxypyridine |
InChI |
InChI=1S/C9H8ClNO2/c1-3-4-13-9-8(12-2)5-7(10)6-11-9/h1,5-6H,4H2,2H3 |
InChIキー |
DUIKBNSDPKMHMF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)Cl)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)
![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
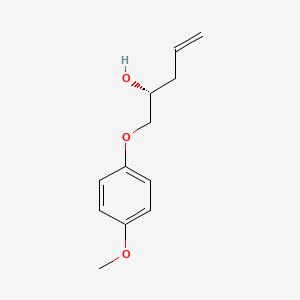
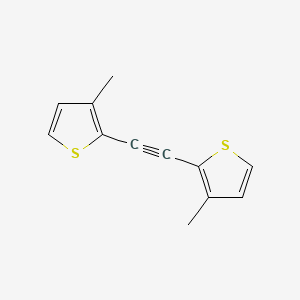
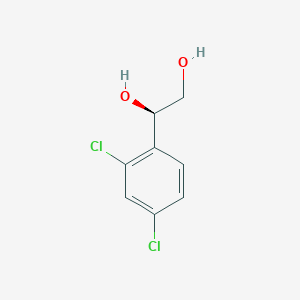

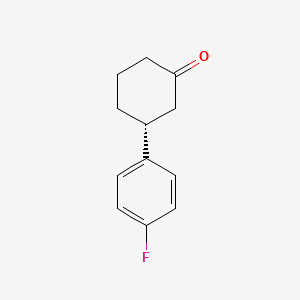
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
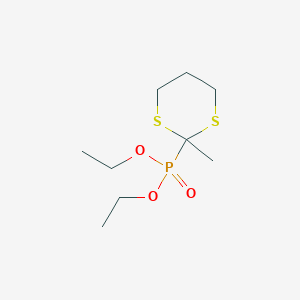
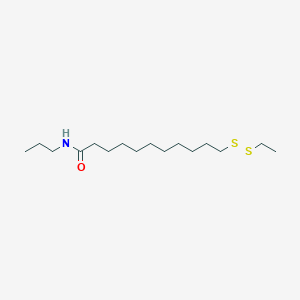
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
